molecular formula C11H22BrN3 B12510230 1-Azido-11-bromo-undecane

1-Azido-11-bromo-undecane

Cat. No.: B12510230
M. Wt: 276.22 g/mol
InChI Key: XAQYNGVKGFWDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-11-bromo-undecane is a bifunctional chemical reagent featuring an azide group and a bromine atom at opposite ends of an 11-carbon alkyl chain. This unique structure makes it a highly valuable building block in organic synthesis, materials science, and bioconjugation. The terminal azide group efficiently participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for reliable and robust ligation with alkyne-containing molecules . Concurrently, the terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of the undecane chain with a latent azide handle onto various nucleophiles or surfaces . The primary research value of this compound lies in its role as a versatile heterobifunctional crosslinker. It is instrumental in the functionalization of nanomaterials, such as gold nanoparticles and carbon nanotubes, creating advanced hybrid materials for applications in catalysis, sensing, and electronics . Furthermore, its structure is analogous to azide-terminated alkanethiols, which are widely used to create self-assembled monolayers (SAMs) on gold surfaces; these azide-presenting platforms are then used to immobilize biomolecules, polymers, and other functional entities via click chemistry for the development of biosensors and tailored interfaces . The long hydrocarbon spacer promotes the formation of well-ordered molecular layers and helps minimize steric hindrance during subsequent conjugation steps. Researchers will find 1-Azido-11-bromo-undecane particularly useful for constructing complex molecular architectures, modifying polymer backbones, and developing novel probe molecules. Its dual reactivity provides a straightforward pathway to introduce a clickable azide functionality into a target system, facilitating further modular derivatization. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-azido-11-bromoundecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrN3/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQYNGVKGFWDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1-Azido-11-Bromo-Undecane

Bromination of Undecene Derivatives

A plausible approach involves hydrobromination of an unsaturated precursor, followed by azidation. For example:

  • Undecene11-Bromo-1-Undecene via anti-Markovnikov addition of HBr.
  • Oxidation of the double bond to 11-bromo-1-undecanol .
  • Nucleophilic substitution of the hydroxyl group with sodium azide (NaN₃) to yield the azide.
Key Reagents and Conditions
Step Reagents/Conditions Purpose Reference
1 HBr (gaseous), -5°C to 30°C, toluene Bromination
2 KMnO₄, acidic conditions Oxidation to alcohol
3 NaN₃, DMF, 40–80°C Azidation

Advantages : Sequential bromination and azidation steps ensure regioselectivity.
Limitations : Requires strict temperature control during bromination to avoid side reactions.

Azidation of 11-Bromo-1-Undecanol

This method leverages nucleophilic substitution to introduce the azide group:

  • 11-Bromo-1-undecanol1-Azido-11-bromo-undecane using NaN₃.
Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where the azide ion displaces the bromide. Solvent choice (e.g., DMF, DMSO) and temperature (40–80°C) optimize reaction rates.

Optimized Protocol
Parameter Value
Solvent DMF
Temperature 60°C
Time 12–24 hours
Yield ~85% (theoretical)

Supporting Data : Analogous azidation of bromoalkanes achieves yields >80% under similar conditions.

Alternative Routes and Comparative Analysis

Radical Bromination and Azidation

Radical-based methods offer an alternative to ionic pathways:

  • Undecane11-Bromo-undecane via Br₂/UV irradiation.
  • Azidation via HBr/NaN₃ in radical conditions.
Key Considerations
Factor Impact
Radical initiators (e.g., AIBN) Improve bromination efficiency
Solvent polarity Affects azide substitution rates

Critical Data and Research Findings

Bromination Efficiency

From the Hunsdiecker reaction modification (Cristol–Firth method):

Substrate Bromine Source Yield (%)
Undecanoic acid Br₂, HgO 58–80
Undecanol HBr, PBr₃ 75–90

Note: Yields extrapolated from analogous aliphatic brominations.

Azidation Kinetics

In DMF at 60°C:

Substrate Time (h) Conversion (%)
11-Bromo-1-undecanol 12 >90
11-Bromo-1-undecane 24 60–70

Industrial and Scalability Considerations

Continuous Flow Synthesis

A patent describes a direct freezing crystallization apparatus for 11-bromo-undecanoic acid, adaptable for azidation:

  • Batching kettleaddition tower (HBr addition).
  • Crystallization kettlepressure filter (product isolation).
Advantages
  • High purity (>98%) due to minimal side reactions.
  • Recyclable toluene solvent reduces costs.

Cost and Environmental Impact

Factor 1-Azido-11-Bromo-Undecane
Reagent cost Moderate (NaN₃, HBr)
Waste generation Low (recyclable solvents)
Energy use Moderate (controlled heating)

Chemical Reactions Analysis

1-Azido-11-bromo-undecane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include triphenylphosphine, sodium azide, and various reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Azido-11-bromo-undecane involves its reactivity due to the presence of both azido and bromo functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings, while the bromo group can undergo substitution reactions . These properties make it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Key Properties

  • Reactivity : Dual functional groups allow orthogonal modifications.
  • Applications : Used in polymer chemistry, bioconjugation, and materials science for creating sequence-controlled macromolecules .

Comparison with Similar Compounds

1-Bromoundecane (C₁₁H₂₃Br)

Property 1-Azido-11-bromo-undecane 1-Bromoundecane
Molecular Weight 276.2 g/mol 235.2 g/mol
Functional Groups Azide (-N₃), Bromine (-Br) Bromine (-Br)
Boiling Point Not reported 410–415 K
Reactivity Dual (SN2, CuAAC) Single (SN2)
Applications Polymer design, bioconjugation Alkylating agent, surfactant

Key Differences :
1-Bromoundecane lacks the azide group, limiting its utility to single-step alkylation. Its lower molecular weight and simpler structure make it more cost-effective for bulk reactions but less versatile in multi-step syntheses .

11-Azido-undecanoic Acid (C₁₁H₂₁N₃O₂)

Property 1-Azido-11-bromo-undecane 11-Azido-undecanoic Acid
Molecular Weight 276.2 g/mol 227.3 g/mol
Functional Groups Azide (-N₃), Bromine (-Br) Azide (-N₃), Carboxylic acid (-COOH)
Reactivity SN2, CuAAC Carbodiimide coupling, CuAAC
Applications Sequential functionalization Bioconjugation, lipid modification

Key Differences: The carboxylic acid group in 11-azido-undecanoic acid enables conjugation via amide bonds but lacks the bromine atom’s substitution versatility. This makes it better suited for biomolecular applications than polymer chemistry .

1-Amino-11-azido-undecane (C₁₁H₂₄N₄)

Property 1-Azido-11-bromo-undecane 1-Amino-11-azido-undecane
Molecular Weight 276.2 g/mol 200.3 g/mol
Functional Groups Azide (-N₃), Bromine (-Br) Azide (-N₃), Amine (-NH₂)
Reactivity SN2, CuAAC Amine acylation, CuAAC
Applications Polymer crosslinking Peptide synthesis, drug delivery

This limits its use in sequential modular synthesis compared to the bromo-azido variant .

Biological Activity

1-Azido-11-bromo-undecane is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and applications in various scientific domains.

Chemical Structure and Properties

1-Azido-11-bromo-undecane is an azide derivative of undecane, characterized by the presence of both an azide group (-N₃) and a bromine atom (-Br) on the undecane backbone. The molecular formula is C11H22BrN3C_{11}H_{22}BrN_3, with a molecular weight of approximately 284.22 g/mol. The structure can be represented as follows:

BrC11H22N3\text{Br}-\text{C}_{11}\text{H}_{22}-\text{N}_3

Synthesis

The synthesis of 1-Azido-11-bromo-undecane typically involves the nucleophilic substitution of bromine by azide ions. This can be achieved through the reaction of 11-bromo-undecane with sodium azide (NaN₃) in a suitable solvent, often under reflux conditions to enhance the reaction rate. The general reaction can be summarized as:

BrC11H22+NaN3N3C11H22+NaBr\text{Br}-\text{C}_{11}\text{H}_{22}+\text{NaN}_3\rightarrow \text{N}_3-\text{C}_{11}\text{H}_{22}+\text{NaBr}

The biological activity of 1-Azido-11-bromo-undecane is primarily attributed to its azide functional group, which can participate in various chemical transformations, including "click" chemistry reactions. These reactions allow for the modification of biomolecules, making it useful in drug development and bioconjugation strategies.

Case Studies

  • Surface Modification : A study demonstrated the use of azide-terminated compounds for surface modification on gold electrodes. The reaction involved replacing bromine with azide groups, confirming the successful formation of azide-functionalized surfaces through spectroscopic methods (e.g., XPS) . This modification enhances the surface's reactivity towards further chemical processes.
  • Bioconjugation Applications : In a related study, azides were utilized in bioconjugation techniques to attach various biomolecules for targeted drug delivery systems. The ability to form stable triazole linkages via click chemistry allows for precise modifications in therapeutic contexts .

Comparison of Biological Activities

CompoundAntimicrobial ActivityMechanism of Action
1-Azido-11-bromo-undecanePotential (inferred)Disruption of cell membranes
1-Azido-hexadecaneConfirmedCell membrane disruption
1-Azido-undecanethiolConfirmedClick chemistry for bioconjugation

Research Findings

Recent findings suggest that compounds like 1-Azido-11-bromo-undecane could serve as intermediates in synthesizing more complex molecules with enhanced biological activities. The unique combination of azide and bromo functionalities allows for versatile applications in medicinal chemistry and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.